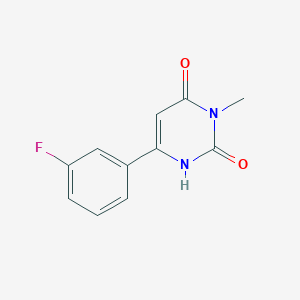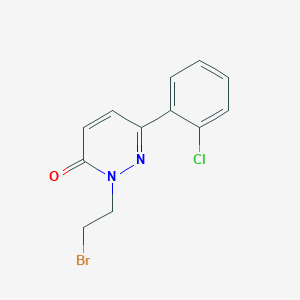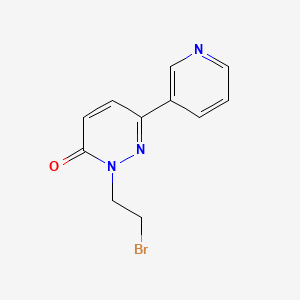![molecular formula C9H7ClFN3O B1491612 [1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247102-08-4](/img/structure/B1491612.png)
[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
概要
説明
Compounds with a 1,2,3-triazole ring, like the one in your compound, are a class of heterocycles that consist of a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and have been used in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms. The specific substituents on the ring, such as the 3-chloro-2-fluorophenyl group in your compound, can greatly influence the compound’s properties .Chemical Reactions Analysis
1,2,3-Triazoles are known for their chemical stability. They can participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine can influence a compound’s polarity, solubility, and reactivity .科学的研究の応用
α-Glycosidase Inhibition
- α-Glycosidase Inhibition : Compounds structurally related to "[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol" have been reported to exhibit α-glycosidase inhibition activity. For instance, derivatives with minor structural variations have shown varying degrees of inhibition, indicating the potential for designing selective inhibitors for therapeutic applications in diseases like diabetes where α-glycosidase is a target. The crystal structures of these compounds demonstrate specific molecular conformations and interactions that could be key to their inhibitory activity (Gonzaga et al., 2016).
Crystal Structure Analysis
- Crystal Structure Analysis : Research focusing on the crystal structure of triazole derivatives provides insights into their molecular geometry, confirming the presence of flat configurations and specific intermolecular interactions. These findings are essential for understanding the physical and chemical properties of such compounds, aiding in the development of new materials or drugs with desired characteristics (Kariuki et al., 2021).
Catalyst and Solvent-Free Synthesis
- Catalyst and Solvent-Free Synthesis : The synthesis of related triazole compounds using catalyst- and solvent-free conditions has been explored. These methodologies offer greener, more sustainable approaches to chemical synthesis, reducing the environmental impact and potentially lowering costs (Moreno-Fuquen et al., 2019).
Molecular Interactions and DFT Calculations
- Molecular Interactions and DFT Calculations : The study of ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural features with the compound of interest, has revealed important π-hole tetrel bonding interactions. These interactions, analyzed using Hirshfeld surface analysis and DFT calculations, contribute to our understanding of molecular stability and reactivity, which is crucial for the design of new compounds with tailored properties (Ahmed et al., 2020).
Antimicrobial Activity
- Antimicrobial Activity : Synthesis and evaluation of triazole derivatives for their antimicrobial properties have been conducted, showcasing the potential of these compounds in addressing resistant microbial strains. Such studies highlight the versatility of triazole derivatives in medicinal chemistry (Nagamani et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives have also been investigated for their potential as corrosion inhibitors for metals. These compounds can form protective layers on metal surfaces, preventing or significantly reducing corrosion, which is a valuable application in industrial processes and materials preservation (Ma et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(3-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHQOXHTTLTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



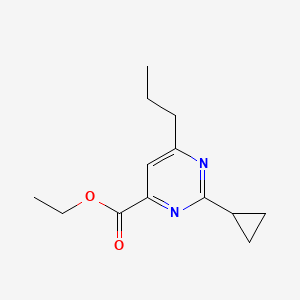
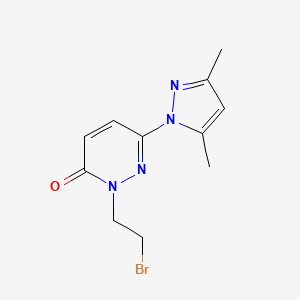
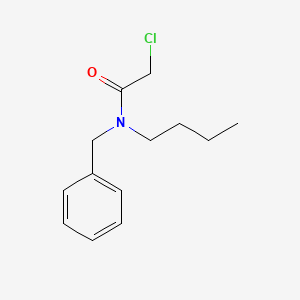
![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
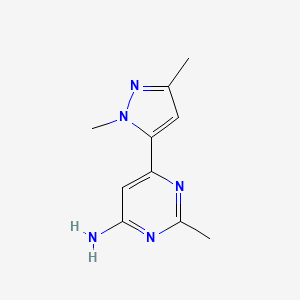
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
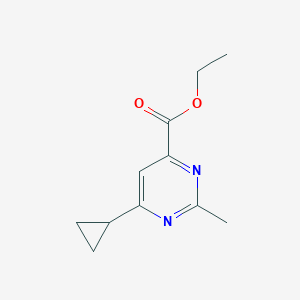

![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)
